Ammonium perfluorononanoate

Übersicht

Beschreibung

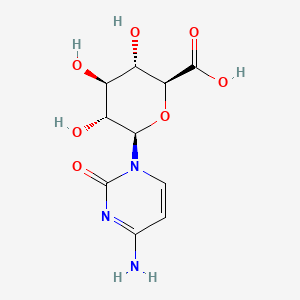

Ammonium perfluorononanoate (APFN) is an anionic surfactant that exhibits intriguing properties in water. It forms liquid crystalline phases known as Lyotropic liquid crystals . Specifically, APFN is the ammonium salt of perfluorononanoic acid . The phase diagram of the APFN/H₂O system reveals the presence of a lamellar phase and a nematic phase , with a wide isotropic solution. Notably, the nematic phase aligns parallel to a magnetic field direction, and its transition from the lamellar phase is attributed to order-disorder transitions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Surfactant in Liquid Crystalline Phases

APFN is an anionic surfactant that forms liquid crystalline phases (Lyotropic liquid crystal) when in water . It is the ammonium salt of perfluorononanoic acid . The phase diagram of APFN/H2O system is delineated by the presence of a lamellar phase and a nematic phase with a wide isotropic solution .

Formation of Multilamellar Vesicles

The lamellar phase of the APFN/2H2O system has been shown to form multilamellar vesicles under shear rate . This property could be useful in various fields such as drug delivery and cosmetics.

Non-Bioaccumulable Fluorinated Surfactants

APFN is considered a potential non-bioaccumulable fluorinated surfactant . These surfactants have been developed to meet the requirements of environmental sustainable development . They are reviewed from the aspects of synthesis processes, properties, and structure-activity relationships .

Emulsion Polymerization of Fluorinated Olefins

One of the applications of non-bioaccumulable fluorinated surfactants like APFN is in the emulsion polymerization of fluorinated olefins . This process is crucial in the production of fluoropolymers.

Handling Membrane Proteins

Another application of these surfactants is in handling membrane proteins . They can be used to solubilize and stabilize membrane proteins for structural and functional studies.

Leather Manufacture

Non-bioaccumulable fluorinated surfactants are also used in leather manufacture . They can provide water, oil, and soil repellency to the leather products.

Wirkmechanismus

Target of Action

Ammonium perfluorononanoate (APFN) is an anionic surfactant . It primarily targets the formation of liquid crystalline phases in water, acting as a surfactant . The compound’s primary targets are the interfaces between different phases, such as air-water or oil-water interfaces .

Mode of Action

APFN interacts with its targets by reducing the surface tension, allowing it to form liquid crystalline phases (Lyotropic liquid crystal) in water . It is the ammonium salt of perfluorononanoic acid . The phase diagram of APFN/H2O system is delineated by the presence of a lamellar phase and a nematic phase with a wide isotropic solution . The nematic phase is of the type I, and the aggregates have a positive and diamagnetic anisotropy . In the presence of a magnetic field, the aggregates align parallel to the field direction .

Biochemical Pathways

It has been suggested that perfluoroalkyl acids (pfaas), a family of chemicals to which apfn belongs, can activate the nuclear receptor pparα . This activation can lead to alterations in various metabolic processes, potentially affecting lipid metabolism, inflammation, and cellular differentiation .

Result of Action

Studies on pfaas have shown that they can cause a range of toxic effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption . These effects are likely due to the activation of PPARα and the subsequent alterations in cellular processes .

Action Environment

The action of APFN can be influenced by various environmental factors. For example, the air-solid partition is considered to be one of the major factors in the long-distance transportation of the pollutants . The pKa values and organic carbon fraction of the sediment could influence the partition of PFAAs between water and sediment . Furthermore, the presence of a magnetic field can influence the alignment of the aggregates formed by APFN .

Safety and Hazards

Eigenschaften

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBBVPFDROYXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-95-1 (Parent) | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20880205 | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium perfluorononanoate | |

CAS RN |

4149-60-4 | |

| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

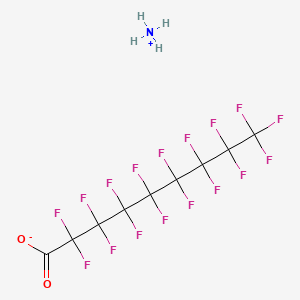

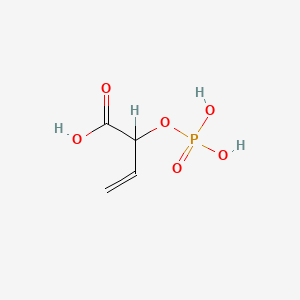

![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)